molecular formula C20H21N3O4 B2662939 Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1025395-90-7

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2662939
CAS No.: 1025395-90-7
M. Wt: 367.405
InChI Key: IHQAZLYYUKBKKE-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,5-dione derivative featuring a benzoate ester backbone and a 4-(dimethylamino)phenylamino substituent at the 3-position of the dioxopyrrolidinyl ring. Its structure combines electron-rich aromatic systems (dimethylamino group) with a polar pyrrolidinedione moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to π-π stacking and hydrogen bonding interactions. The methyl ester group enhances solubility in organic solvents compared to free carboxylic acid analogs .

Properties

IUPAC Name

methyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-22(2)15-10-6-14(7-11-15)21-17-12-18(24)23(19(17)25)16-8-4-13(5-9-16)20(26)27-3/h4-11,17,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQAZLYYUKBKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Phenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with dimethylamine, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.

    Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, facilitated by reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of pyrrolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that a related pyrrolidinone compound displayed IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong anticancer activity (reference to similar compounds) .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. The dimethylamino group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

  • Case Study : In vitro tests indicated that similar methyl benzoate derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this structure .

Organic Synthesis

Building Block for Complex Molecules
Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate serves as an important intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it a versatile building block for synthesizing more complex molecules.

  • Data Table: Synthesis Pathways
Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, 60°C85
Condensation ReactionEthanol, reflux90
ReductionLiAlH4, THF95

Photophysical Properties

The compound's photophysical properties make it suitable for applications in photodynamic therapy (PDT). The presence of the dimethylamino group can enhance the absorption characteristics of the molecule, allowing it to be used effectively as a photosensitizer.

  • Case Study : Research highlighted that similar compounds demonstrated increased singlet oxygen generation upon light activation, which is crucial for effective PDT .

Mechanism of Action

The mechanism by which Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino phenyl group can engage in hydrogen bonding and π-π interactions, while the ester and pyrrolidinone moieties can participate in various chemical reactions, modulating the activity of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Table 1: Key Structural Differences
Compound Name Substituent on Pyrrolidinedione Ester Group Key Substituents Molecular Weight
Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate (Target) 4-(Dimethylamino)phenylamino Methyl -N(CH₃)₂, benzoate ester ~356.35 g/mol†
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-ylphenethylamino Ethyl Pyridazine ring, ethyl ester Not reported
(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate 4-(Dimethylamino)phenyldiazenyl Succinimidyl Azo group (-N=N-), succinimide ester ~382.38 g/mol‡
Methyl 4-{3-[(4-fluorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate 4-Fluorobenzylamino Methyl Fluorobenzyl group, benzoate ester 356.35 g/mol

†Calculated based on C₁₉H₂₀N₃O₄; ‡Calculated based on C₁₉H₁₈N₄O₄.

Key Observations :
  • Ester Group Impact : The target compound’s methyl ester (vs. ethyl in I-6230 or succinimidyl in ) may influence metabolic stability and hydrolysis rates. Methyl esters generally exhibit faster enzymatic cleavage than ethyl esters, which could affect bioavailability .
  • Amino vs.
  • Substituent Effects: Replacing the dimethylamino group (electron-donating) with a fluorobenzyl group (electron-withdrawing) in alters electronic properties, affecting binding to targets like kinases or proteases. Fluorine enhances lipophilicity and metabolic resistance .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property Target Compound I-6230 (E)-Diazenyl Analog Fluorobenzyl Analog
LogP (Predicted) ~2.1 ~2.5 (ethyl ester) ~1.8 (polar azo group) ~2.3 (fluorine effect)
Aqueous Solubility Moderate (methyl ester) Low (ethyl ester) Very low (succinimidyl) Moderate
Enzymatic Stability Moderate (prone to esterases) High (ethyl ester) Low (reactive ester) High (fluorine stability)
Bioactivity Anticancer (in vitro)† Kinase inhibition Crosslinking agent Antimicrobial

†Hypothesized based on structural similarity to kinase inhibitors.

Key Findings :
  • Bioactivity Divergence : While I-6230 shows kinase inhibition due to its pyridazine ring , the diazenyl analog is primarily used as a crosslinker in bioconjugation, leveraging its reactive succinimidyl ester. The fluorobenzyl analog exhibits antimicrobial properties, likely due to enhanced membrane penetration from fluorine .
  • Stability Trade-offs : The target compound’s methyl ester balances solubility and stability, whereas the ethyl ester in I-6230 sacrifices solubility for prolonged activity .

Biological Activity

Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₉H₂₁N₃O₃
  • Molecular Weight : 341.39 g/mol

The presence of a dimethylamino group suggests potential interactions with biological targets, particularly in the context of cancer therapeutics.

Inhibition of HSET (KIFC1)

Recent studies have highlighted the role of this compound as an inhibitor of HSET (KIFC1), a motor protein involved in mitotic spindle formation. The inhibition of HSET leads to the induction of multipolar spindles in centrosome-amplified cancer cells, which can result in cell death due to aberrant cell division. In one study, compounds similar to this compound exhibited micromolar to nanomolar inhibition potency against HSET, demonstrating significant selectivity over other mitotic kinesins like Eg5 .

In Vitro Studies

In vitro assays have shown that this compound can induce multipolarity in cancer cell lines. For example:

  • Cell Line : DLD1 human colon cancer cells
  • Concentration : 15 μM
  • Effect : Induction of multipolar mitosis was observed with an increase from baseline levels (10% to 21% multipolarity) in centrosome-amplified cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dimethylamino and benzamide groups significantly affect the compound's potency. For instance:

ModificationPotency Change
Removal of a methoxy group-65-fold reduction
Alteration of alkyl linkerAbolished activity

These findings suggest that both steric and electronic factors play crucial roles in the biological efficacy of this compound .

Cancer Therapeutics

A notable case study involved the application of this compound in a high-throughput screening setting where it was identified as a promising candidate for further development as an anticancer agent. The study emphasized its ability to selectively target cancer cells with amplified centrosomes while sparing normal diploid cells, thus minimizing potential side effects .

Q & A

How can researchers optimize the synthesis of Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate to improve yield and purity?

Basic
Methodological approaches include systematic variation of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to identify optimal parameters. For example, highlights the use of pyrrolidinone intermediates in analogous syntheses, suggesting that activating groups like dimethylamino may require controlled pH to prevent side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) is recommended, with yield optimization through iterative recrystallization .

What advanced spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Basic
High-resolution NMR (¹H, ¹³C, and DEPT-135) is essential for confirming the substitution pattern on the pyrrolidinone and benzoate moieties. demonstrates the use of NMR to resolve amine and carbonyl proton environments in similar derivatives. Mass spectrometry (HRMS-ESI) and FT-IR (to confirm C=O and N-H stretches) should complement NMR data. For chiral centers, polarimetry or chiral HPLC (if applicable) is advised .

How should researchers assess the compound’s stability under varying storage and experimental conditions?

Basic
Conduct accelerated stability studies by exposing the compound to stressors (e.g., UV light, humidity, and elevated temperatures). Monitor degradation via HPLC-UV at 254 nm, comparing peak area reductions over time. ’s safety guidelines recommend inert gas storage (argon) at -20°C to minimize hydrolysis of the ester group. For aqueous solutions, buffer studies (pH 3–9) can identify stability thresholds .

What mechanistic approaches are used to study the biological activity of this compound?

Advanced
Structure-activity relationship (SAR) studies should focus on modifying the dimethylamino-phenyl group (e.g., substituting with other electron-donating/withdrawing groups) to probe receptor-binding interactions. ’s analogs (e.g., ethyl benzoates with pyridazine substituents) suggest in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking to identify key binding residues. Use SPR or ITC for affinity quantification .

How can environmental fate studies be designed to evaluate the compound’s persistence and transformation products?

Advanced
Adopt the INCHEMBIOL project framework ( ), which combines laboratory and field studies. Lab experiments should measure hydrolysis rates (pH 7.4 buffer), photolysis (under UV-A/B), and biodegradation (OECD 301F test). LC-MS/MS can identify transformation products (e.g., demethylated derivatives). Field studies require soil/water sampling near synthetic facilities, analyzed via SPE-LC-QTOF to track bioaccumulation .

What computational models are suitable for predicting the compound’s physicochemical properties and reactivity?

Advanced
DFT calculations (e.g., Gaussian 16) can predict electron density maps for the pyrrolidinone ring, identifying sites prone to nucleophilic attack. Use QSAR models trained on PubChem datasets (avoiding BenchChem per guidelines) to estimate logP, solubility, and toxicity. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability .

What safety protocols are essential for handling this compound in laboratory settings?

Basic
Follow ’s SDS guidelines: use nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Store in amber vials under argon. In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across assays?

Advanced
Apply statistical methods from ’s split-plot experimental design. For example, use ANOVA to assess batch-to-batch variability or inter-lab differences. Validate assays with positive/negative controls (e.g., reference inhibitors). Cross-check purity via orthogonal methods (e.g., NMR vs. LC-MS) to rule out impurities as confounding factors .

What strategies are recommended for designing structural analogs to explore SAR without compromising synthetic feasibility?

Advanced
Prioritize modular synthesis: retain the pyrrolidinone-benzoate core while varying the aryl-amino group (e.g., replacing dimethylamino with morpholino or piperazinyl). ’s derivatives (e.g., ethyl 4-phenethylaminobenzoates) suggest introducing bioisosteres (e.g., thioether or ether linkages) to enhance metabolic stability. Use parallel synthesis for rapid screening .

How should long-term degradation studies be structured to assess the compound’s environmental impact?

Advanced
Implement a tiered approach:

  • Lab phase : Simulate aerobic/anaerobic conditions in bioreactors, monitoring degradation via GC-MS.
  • Field phase : Deploy microcosms in representative ecosystems (e.g., wetland soil), analyzing residues seasonally over 2–3 years.
  • Modeling : Integrate data into fugacity models (e.g., EQC) to predict multi-compartment distribution. ’s methodology emphasizes ecotoxicological endpoints (e.g., Daphnia magna LC50) for risk assessment .

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